molecular formula C20H24N2O3S B4581156 N-benzyl-1-(benzylsulfonyl)-4-piperidinecarboxamide

N-benzyl-1-(benzylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4581156
M. Wt: 372.5 g/mol
InChI Key: HANRAQQXLAXQQZ-UHFFFAOYSA-N
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Description

N-benzyl-1-(benzylsulfonyl)-4-piperidinecarboxamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as an antidepressant but later discovered to have stimulant properties. BZP has gained popularity as a recreational drug due to its psychoactive effects. However,

Scientific Research Applications

Acetylcholinesterase Inhibition

A study highlighted the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showing potent anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and certain groups at specific positions significantly enhanced activity, with one compound identified as a potential antidementia agent due to its marked increase in acetylcholine content in cerebral areas of rats (Sugimoto et al., 1990).

Enhancement of Gastrointestinal Motility

Another research focused on benzamide derivatives, including piperidine modifications, as selective serotonin 4 receptor agonists. These compounds demonstrated potential as prokinetic agents by accelerating gastric emptying and increasing the frequency of defecation, offering insights into the treatment of gastrointestinal motility disorders (Sonda et al., 2004).

Enzyme Activation and Inhibition

A novel antidepressant's metabolism was explored, detailing the oxidative pathways involving cytochrome P450 enzymes. This study provides an understanding of how such compounds are metabolized in the human body, emphasizing the complexity of interactions between drugs and enzymes (Hvenegaard et al., 2012).

Antibacterial Activity

Research into sulfonamide derivatives, including those structurally related to N-benzyl-1-(benzylsulfonyl)-4-piperidinecarboxamide, revealed their potential as antibacterial agents. A study synthesized new compounds and tested their efficacy against Escherichia coli and Staphylococcus aureus, finding some with significant antibacterial potency (Ajani et al., 2013).

Corrosion Inhibition

Piperidine derivatives were examined for their corrosion inhibitive properties on mild steel in an acidic environment. This research highlights the potential industrial applications of such compounds in protecting metals from corrosion, showcasing their versatility beyond pharmaceutical uses (Ousslim et al., 2014).

properties

IUPAC Name

N-benzyl-1-benzylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(21-15-17-7-3-1-4-8-17)19-11-13-22(14-12-19)26(24,25)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANRAQQXLAXQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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